molecular formula C20H16F6N2O2 B2588384 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2034595-74-7

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2588384
CAS No.: 2034595-74-7
M. Wt: 430.35
InChI Key: GKWRBYVELXUWGB-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features an indole moiety and a benzamide structure with trifluoromethyl groups. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide typically involves the construction of the indole ring followed by the attachment of the benzamide moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound would involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole structure .

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzamide moiety would yield an amine.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide: Lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

    3,5-bis(trifluoromethyl)benzamide: Lacks the indole moiety, which significantly alters its biological activity.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is unique due to the combination of the indole moiety and the trifluoromethyl-substituted benzamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F6N2O2/c1-28-5-4-11-6-12(2-3-16(11)28)17(29)10-27-18(30)13-7-14(19(21,22)23)9-15(8-13)20(24,25)26/h2-9,17,29H,10H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWRBYVELXUWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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